molecular formula C6H6N2O3 B1317035 O-(4-Nitrophenyl)hydroxylamine CAS No. 33543-55-4

O-(4-Nitrophenyl)hydroxylamine

Cat. No. B1317035
CAS RN: 33543-55-4
M. Wt: 154.12 g/mol
InChI Key: OOHKBWPOLBTKMR-UHFFFAOYSA-N
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Patent
US08779201B2

Procedure details

O-4-nitrophenylhydroxylamine (100 mg), was suspended in 0.5 ml acetic acid and 1-(4-methoxyphenyl)-heptane-1,3-dione was added. The mixture was stirred at 70° C. for 3 h and then at 100° C. for an additional 14 h. The mixture was cooled to room temperature and the solvent evaporated under vacuum. Yield 70% of 2-butyl-3-(4-methoxybenzoyl)-5-nitrobenzofuran.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
1-(4-methoxyphenyl)-heptane-1,3-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([O:10]N)=[CH:6][CH:5]=1)([O-:3])=[O:2].[CH3:12][O:13][C:14]1[CH:19]=[CH:18][C:17]([C:20](=[O:28])[CH2:21][C:22](=O)[CH2:23][CH2:24][CH2:25][CH3:26])=[CH:16][CH:15]=1>C(O)(=O)C>[CH2:23]([C:22]1[O:10][C:7]2[CH:8]=[CH:9][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][C:6]=2[C:21]=1[C:20](=[O:28])[C:17]1[CH:18]=[CH:19][C:14]([O:13][CH3:12])=[CH:15][CH:16]=1)[CH2:24][CH2:25][CH3:26]

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)ON
Step Two
Name
1-(4-methoxyphenyl)-heptane-1,3-dione
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)C(CC(CCCC)=O)=O
Step Three
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 70° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 100° C. for an additional 14 h
Duration
14 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(CCC)C=1OC2=C(C1C(C1=CC=C(C=C1)OC)=O)C=C(C=C2)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.